

Assessing the Translational Relevance of Tegoprazan: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Tegacorat*

Cat. No.: *B15610750*

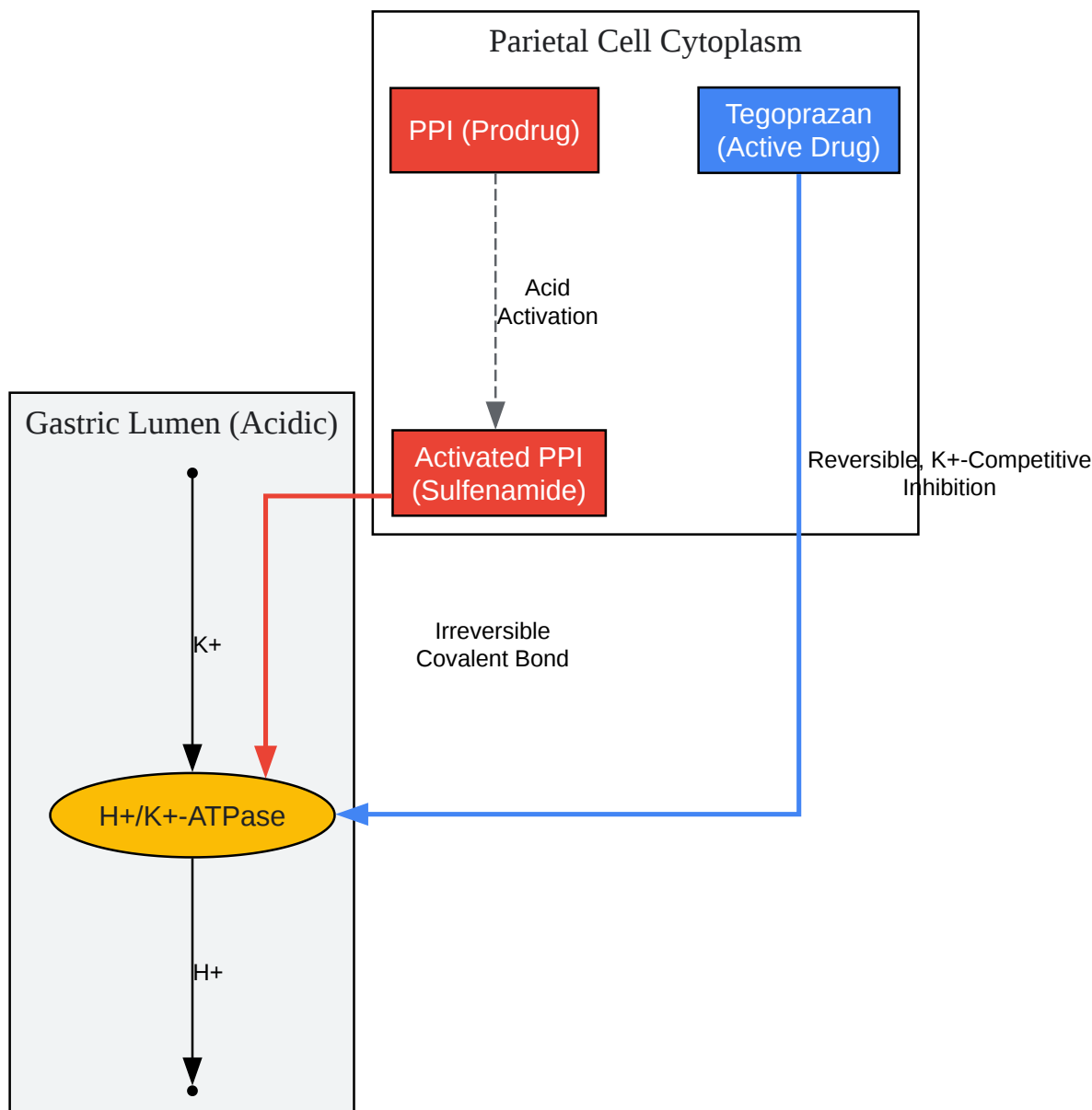
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An objective comparison of Tegoprazan's performance against traditional proton pump inhibitors (PPIs) and placebo, supported by key experimental data for researchers, scientists, and drug development professionals.

Tegoprazan, a potassium-competitive acid blocker (P-CAB), represents a distinct class of acid suppressants compared to the widely used proton pump inhibitors (PPIs). Its novel mechanism of action—direct, reversible inhibition of the H⁺/K⁺-ATPase—translates to a pharmacological profile with potential advantages, including a rapid onset of action and efficacy that is independent of CYP2C19 genetic polymorphisms. This guide provides a comparative analysis of Tegoprazan's efficacy and safety across various acid-related disorders, drawing on data from pivotal clinical trials.

Mechanism of Action: P-CABs vs. PPIs

Tegoprazan directly binds to the H⁺/K⁺-ATPase, the proton pump responsible for gastric acid secretion in parietal cells. Unlike PPIs, which are prodrugs requiring activation in an acidic environment to bind irreversibly to active pumps, Tegoprazan acts as a reversible and competitive inhibitor of the potassium-binding site. This fundamental difference allows for faster and more consistent acid suppression.



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Caption: Comparative mechanism of H⁺/K⁺-ATPase inhibition by PPIs and Tegoprazan.

Comparative Efficacy: Clinical Trial Data

The following tables summarize key quantitative data from phase 3 clinical trials comparing Tegoprazan to PPIs and placebo in major acid-related indications.

Table 1: Healing of Erosive Esophagitis (EE)

Trial Comparator	Treatment Arms	Duration	Primary Endpoint: Cumulative Healing Rate	Citation(s)
Esomeprazole	Tegoprazan 50 mg	8 Weeks	98.9% (91/92)	[1] [2]
Tegoprazan 100 mg	8 Weeks	98.9% (90/91)	[1] [2]	
Esomeprazole 40 mg	8 Weeks	98.9% (87/88)	[1] [2]	
Lansoprazole	Tegoprazan 50 mg	4 Weeks	95.2% (98/103)	[3]
Lansoprazole 30 mg	4 Weeks	86.2% (94/109)	[3]	

Table 2: Maintenance Therapy for Healed Erosive Esophagitis

Trial Comparator	Treatment Arms	Duration	Primary Endpoint: Endoscopic Remission Rate	Citation(s)
Lansoprazole	Tegoprazan 25 mg	24 Weeks	90.6%	[4] [5]
Lansoprazole 15 mg	24 Weeks	89.5%	[4] [5]	

Table 3: Symptom Resolution in Non-Erosive Reflux Disease (NERD)

Trial Comparator	Treatment Arms	Duration	Primary Endpoint: Complete Resolution of Major Symptoms	Citation(s)
Placebo	Tegoprazan 50 mg	4 Weeks	42.5% (45/106)	[6][7]
Tegoprazan 100 mg	4 Weeks	48.5% (48/99)	[6][7]	
Placebo	4 Weeks	24.2% (24/99)	[6][7]	
Defined as the complete resolution of both heartburn and regurgitation for the last 7 days of treatment.				

Table 4: Healing of Gastric Ulcers

Trial Comparator	Treatment Arms	Duration	Primary Endpoint: Cumulative Healing Rate	Citation(s)
Lansoprazole	Tegoprazan 50 mg	8 Weeks	94.8% (91/96)	[8][9]
Tegoprazan 100 mg	8 Weeks	95.0% (94/99)	[8][9]	
Lansoprazole 30 mg	8 Weeks	95.7% (89/93)	[8][9]	

Table 5: First-Line *Helicobacter pylori* Eradication

Study Type	Treatment Comparison	Eradication Rate (Intention-to-Treat)	Eradication Rate (Per-Protocol)	Citation(s)
Meta-Analysis	Tegoprazan-based therapy	83.37%	Not Reported	[10]
PPI-based therapy	80.06%	Not Reported	[10]	
Meta-Analysis	Tegoprazan-based therapy	77.3%	84.3%	[11]
PPI-based therapy	76.4%	84.2%	[11]	

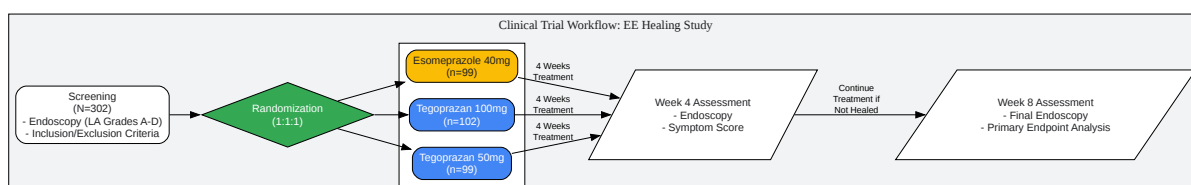
Experimental Protocols

Detailed methodologies are crucial for assessing the translational relevance of clinical findings. Below are summaries of the protocols for the key trials cited.

Erosive Esophagitis Healing Trial (Tegoprazan vs. Esomeprazole)

- Study Design: A multicentre, randomised, double-blind, parallel-group, non-inferiority phase 3 trial.[1][2]
- Participants: 302 patients in Korea with endoscopically confirmed erosive esophagitis (Los Angeles Classification Grades A-D).[1][2]
- Intervention: Patients were randomly allocated to receive Tegoprazan (50 mg or 100 mg) or Esomeprazole (40 mg) once daily for 4 or 8 weeks.[1][2]
- Primary Endpoint: The cumulative proportion of patients with healed EE, confirmed by endoscopy, up to 8 weeks after the start of treatment. Healing was defined as the absence of mucosal breaks on endoscopy.[1][2]

- Secondary Endpoints: Healing rates at 4 weeks, symptom improvement (assessed by the Reflux Disease Questionnaire), and safety, including adverse events and laboratory tests.[1]
[2]



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Caption: Generalized workflow for the Tegoprazan vs. Esomeprazole EE healing trial.

Non-Erosive Reflux Disease Symptom Resolution Trial (Tegoprazan vs. Placebo)

- Study Design: A phase 3, double-blind, placebo-controlled, multicentre study (ClinicalTrials.gov: NCT02556021).[6][7]
- Participants: 324 Korean patients with NERD, characterized by reflux symptoms without endoscopic evidence of esophagitis.[6][7]
- Intervention: Patients were randomized to receive Tegoprazan (50 mg), Tegoprazan (100 mg), or a matching placebo once daily for 4 weeks.[6][7]
- Primary Endpoint: The proportion of patients reporting complete resolution of both heartburn and regurgitation for the last 7 consecutive days of the 4-week treatment period.[6][7]

- Secondary Endpoints: The proportion of patients with complete resolution of heartburn, the proportion of heartburn-free days, and safety assessments.[6][7]

Gastric Ulcer Healing Trial (Tegoprazan vs. Lansoprazole)

- Study Design: A phase 3, double-blind, active-control, multicentre trial.[8][9]
- Participants: 306 patients with endoscopically confirmed gastric ulcers.[8][9]
- Intervention: Patients were randomized to receive Tegoprazan (50 mg), Tegoprazan (100 mg), or Lansoprazole (30 mg) once daily for 4 or 8 weeks.[8][9]
- Primary Endpoint: The cumulative proportion of patients with healed ulcers, confirmed by endoscopy, up to 8 weeks from the initiation of treatment.[8][9]
- Secondary Endpoints: Ulcer healing rates at 4 weeks, symptom relief, and safety profiles, including serum gastrin concentration.[8][9]

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